molecular formula C16H15F4NO3S B2553748 1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide CAS No. 1351587-00-2

1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide

Cat. No.: B2553748
CAS No.: 1351587-00-2
M. Wt: 377.35
InChI Key: JFAAEOBUXWBMKI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide (CAS: 1351587-00-2) is a fluorinated sulfonamide derivative with the molecular formula C₁₆H₁₅F₄NO₃S and a molecular weight of 377.3538 g/mol . Its structure features a 4-fluorophenyl group linked to a methanesulfonamide moiety, which is further attached to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain. Sulfonamide derivatives are commonly associated with enzyme inhibition (e.g., carbonic anhydrase or viral polymerases), and the fluorine substitutions may enhance lipophilicity or resistance to oxidative metabolism .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4NO3S/c17-14-8-6-12(7-9-14)10-25(23,24)21-11-15(22,16(18,19)20)13-4-2-1-3-5-13/h1-9,21-22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAAEOBUXWBMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide is a synthetic compound with potential biological applications. Its unique structure, characterized by a fluorinated phenyl group and a trifluoromethyl moiety, suggests interesting interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₅F₄N₁O₃S
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1351587-00-2
PropertyValue
Molecular FormulaC₁₆H₁₅F₄N₁O₃S
Molecular Weight377.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the hydroxy and sulfonamide groups facilitate hydrogen bonding. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. The presence of the methanesulfonamide group in this compound may contribute to its efficacy against certain bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their anti-inflammatory properties. The trifluoromethyl group may enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Case Studies

  • Antimicrobial Activity : A study conducted on related sulfonamide compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
  • Anti-inflammatory Mechanism : A related compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results indicated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

Toxicological Profile

While the biological activity is promising, it is essential to evaluate the toxicological profile of 1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide. Preliminary studies suggest low acute toxicity; however, chronic exposure effects remain to be fully elucidated.

Comparison with Similar Compounds

Compound 2 (Benzofuran-Based NS5B Inhibitor)

  • Structure : Derived from the HCV-796 benzofuran core, Compound 2 incorporates a 4-fluorophenylmethyl group at the C5 position and an N-methylmethylethanesulfonamide at the C6 position .
  • Key Differences :
    • Core Scaffold : Benzofuran vs. phenylpropyl chain in the target compound.
    • Sulfonamide Substitution : Ethanesulfonamide (methyl-ethyl) vs. methanesulfonamide.
  • Functional Implications :
    • The benzofuran core in Compound 2 enables binding to NS5B polymerases , critical for hepatitis C virus replication. The fluorophenyl and sulfonamide groups likely contribute to target affinity, but the rigid benzofuran scaffold may limit conformational flexibility compared to the hydroxy-phenylpropyl group in the target compound .

SR-4554 (Hypoxia Imaging Probe)

  • Structure : N-(2-Hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide features a nitroimidazole ring and a trifluoropropyl-hydroxy chain .
  • Key Differences :
    • Functional Groups : Nitroimidazole (hypoxia-sensitive) vs. sulfonamide (enzyme-targeting).
    • Fluorination Pattern : Both compounds share a trifluoromethyl group, but SR-4554’s nitroimidazole drives hypoxia-dependent retention.
  • Functional Implications :
    • SR-4554’s mechanism relies on nitroreduction under hypoxia , enabling detection via ¹⁹F MRI. In contrast, the target compound’s sulfonamide group may favor interactions with enzymatic active sites (e.g., hydrogen bonding via sulfonamide oxygen) .

BG14055 (Pyridazinone-Sulfonamide Derivative)

  • Structure: N-[3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]pyridine-3-sulfonamide includes a pyridazinone ring and a pyridine-sulfonamide group .
  • Key Differences: Heterocyclic Core: Pyridazinone vs. phenylpropyl chain. Sulfonamide Attachment: Pyridine-linked vs. fluorophenyl-linked.
  • Functional Implications: The pyridazinone ring in BG14055 may engage in π-π stacking or hydrogen bonding, while the target compound’s trifluoro-hydroxy-phenylpropyl group could enhance steric bulk and hydrophobicity .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Primary Application/Target
Target Compound Phenylpropyl 4-Fluorophenyl, CF₃, hydroxyl, sulfonamide 377.35 Enzyme inhibition (inferred)
Compound 2 (Benzofuran derivative) Benzofuran 4-Fluorophenylmethyl, ethanesulfonamide Not reported NS5B polymerase inhibition
SR-4554 (Hypoxia probe) Nitroimidazole Trifluoropropyl, nitroimidazole, acetamide Not reported Tumor hypoxia detection (¹⁹F MRS)
BG14055 (Pyridazinone-sulfonamide) Pyridazinone Pyridine-sulfonamide 342.37 Structural analog (unspecified)

Key Findings and Implications

Fluorination Effects :

  • Both the target compound and SR-4554 utilize trifluoromethyl groups , which improve metabolic stability and membrane permeability. However, SR-4554’s fluorine atoms are critical for MRI signal detection, whereas in the target compound, they may enhance binding to hydrophobic enzyme pockets .

Sulfonamide vs. Nitroimidazole: Sulfonamides (target compound, BG14055) are often associated with enzyme inhibition, while nitroimidazoles (SR-4554) are redox-sensitive probes. This distinction highlights how minor structural changes dramatically alter biological function .

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